methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
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Overview
Description
Methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a phenylsulfonyl group, and a benzoate ester
Mechanism of Action
Target of Action
Methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a complex compound that interacts with a variety of enzymes and receptors in the biological system
Mode of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This interaction leads to various changes in the biological system, contributing to its versatile biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the versatile biological activities of triazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The compound, methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Triazolothiadiazine derivatives, to which this compound belongs, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
The synthesis of methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The triazolo[4,3-b]pyridazine core can be reduced to form dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Preliminary studies suggest it may have anticancer and antimicrobial properties.
Industry: It is explored for use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolopyrazines. Compared to these, methyl 4-{2-[6-(benzenesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is unique due to its phenylsulfonyl group, which enhances its binding affinity and specificity towards certain enzymes. Other similar compounds include:
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
1,2,4-Triazole derivatives: Widely studied for their antifungal and anticancer properties.
Properties
IUPAC Name |
methyl 4-[[2-[6-(benzenesulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6S/c1-32-20(28)14-7-9-15(10-8-14)22-18(27)13-25-21(29)26-17(23-25)11-12-19(24-26)33(30,31)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZAZUFVKDYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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